5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a thiazole ring, and a chlorinated phenyl group
Mechanism of Action
Target of Action
Similar compounds known as anthranilic diamides have been reported to act on the ryanodine receptor of target insects .
Mode of Action
Based on the information about anthranilic diamides, it can be inferred that this compound may interact with its targets (such as the ryanodine receptor) and cause changes that result in its insecticidal activity .
Biochemical Pathways
Given its potential target, it may affect calcium signaling pathways in insects, which are regulated by the ryanodine receptor .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may cause disruptions in calcium signaling in insects, leading to paralysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Thiophene: The synthesized thiazole is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c1-9-6-10(2)15(11(3)7-9)12-8-22-17(19-12)20-16(21)13-4-5-14(18)23-13/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPHLIJGDGBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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